molecular formula C10H10IN B1211908 1-Methylquinolinium iodide CAS No. 3947-76-0

1-Methylquinolinium iodide

Cat. No. B1211908
Key on ui cas rn: 3947-76-0
M. Wt: 271.1 g/mol
InChI Key: PNYRDWUKTXFTPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08383792B2

Procedure details

N-methylquinolinium iodide (Compound III) was synthesized according to the description in the aforementioned reference. Specifically, 2.4 mL of quinoline and 4 mL of methyl iodide were added to 42 mL of anhydrous dioxane, which was stirred at 150° C. for one hour. Thereafter, it was filtered and thereby a precipitate was collected and then washed with ether and petroleum ether. This was dried and thus N-methylquinolinium iodide (Compound III) was obtained.
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
42 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[CH3:11][I:12]>O1CCOCC1>[I-:12].[CH3:11][N+:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
N1=CC=CC2=CC=CC=C12
Name
Quantity
4 mL
Type
reactant
Smiles
CI
Name
Quantity
42 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
was stirred at 150° C. for one hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
N-methylquinolinium iodide (Compound III) was synthesized
FILTRATION
Type
FILTRATION
Details
Thereafter, it was filtered
CUSTOM
Type
CUSTOM
Details
a precipitate was collected
WASH
Type
WASH
Details
washed with ether and petroleum ether
CUSTOM
Type
CUSTOM
Details
This was dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[I-].C[N+]1=CC=CC2=CC=CC=C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.